molecular formula C25H28N4O3S2 B12050237 2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12050237
M. Wt: 496.6 g/mol
InChI Key: QJFHYFWMPXGXCT-SILNSSARSA-N
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Description

2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidin-4-one core, a thiazolidinylidene moiety, and a furylmethylamino group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the thiazolidinylidene moiety and the furylmethylamino group. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like perchloric acid or DABCO (1,4-diazabicyclo[2.2.2]octane) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the thiazolidinylidene moiety and the pyrido[1,2-A]pyrimidin-4-one core distinguishes it from other similar compounds, imparting unique chemical and biological properties.

Properties

Molecular Formula

C25H28N4O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28N4O3S2/c1-2-3-4-5-6-8-14-29-24(31)20(34-25(29)33)16-19-22(26-17-18-11-10-15-32-18)27-21-12-7-9-13-28(21)23(19)30/h7,9-13,15-16,26H,2-6,8,14,17H2,1H3/b20-16-

InChI Key

QJFHYFWMPXGXCT-SILNSSARSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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